![molecular formula C17H22ClNO2 B2377052 4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride CAS No. 1171212-32-0](/img/structure/B2377052.png)

4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

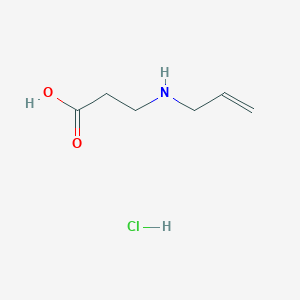

“4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride” is a chemical compound with the molecular formula C17H21NO2•HCl and a molecular weight of 307.82 . It’s used for research purposes .

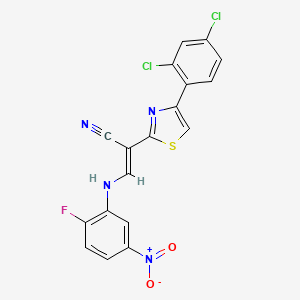

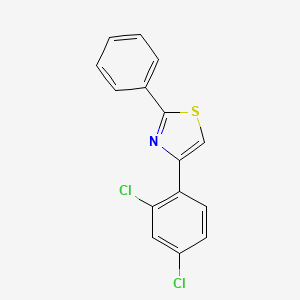

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H21NO2•HCl . For a detailed structural analysis, it would be necessary to refer to a compound database or a scientific publication that provides this information.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 307.82 . For more detailed physical and chemical properties, it would be necessary to refer to a compound database or a scientific publication that provides this information.Scientific Research Applications

Synthesis of Heterocycles

- 1,4-Benzoxazin-3-ones, significant in natural products and bioactive compounds, can be synthesized through anodic C-H amination of phenoxy acetates. This method offers a sustainable access to these heterocycles and is applicable to a broad scope of alkylated substrates, including those with tert-butyl moieties or halogen substituents (Wesenberg et al., 2017).

Renewable Building Blocks

- Phloretic acid, a naturally occurring phenolic compound, can be used as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This sustainable alternative to phenol provides specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).

Spectral Analysis for Structural Identification

- The chemical structure of related compounds, like 4-(2-(4-(benzyloxy)phenoxy)ethoxy)butane-1,2,3-triol, can be identified using nuclear magnetic resonance spectral analysis, including one-dimensional and two-dimensional NMR techniques (Yu Shu-lin, 2010).

Phenoxy Radical Studies

- Research on 2,6-Di-t-butyl-4-(1,1-dialkyl-1-acetamide)-phenols has revealed that their phenoxy radicals are more persistent than other well-known radicals. This insight can be crucial for understanding the stability and reactivity of phenoxy radicals in various chemical contexts (Lai, 2001).

Nucleophilic Substitution Reactions

- The reactions of trans-4-(para-substituted phenoxy)-3-buten-2 ones with primary amines are characterized by a Hammett type rho* and a Ritchie N^+ coefficient, indicating a specific reaction pathway and kinetic profile. These findings are crucial for understanding the reactivity of similar compounds in various chemical transformations (Lartey & Fedor, 1979).

Future Directions

properties

IUPAC Name |

4-(4-phenylmethoxyphenoxy)butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c18-12-4-5-13-19-16-8-10-17(11-9-16)20-14-15-6-2-1-3-7-15;/h1-3,6-11H,4-5,12-14,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGPCBLHTLACSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376977.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2376985.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376986.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2376990.png)

![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)